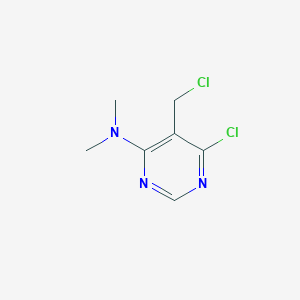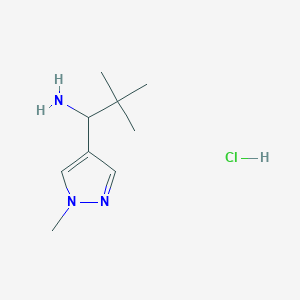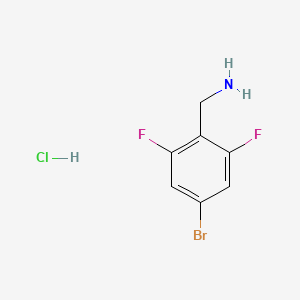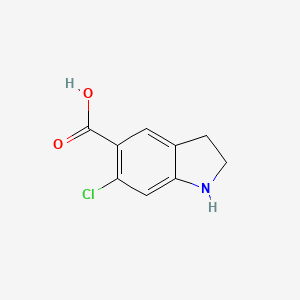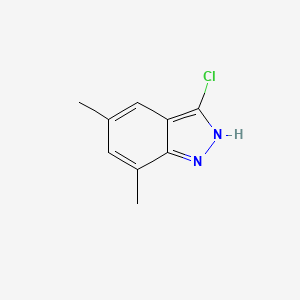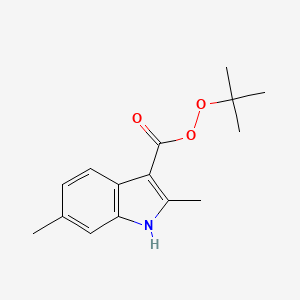
tert-butyl 2,6-dimethyl-1H-indole-3-carboperoxoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 2,6-dimethyl-1H-indole-3-carboperoxoate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by the presence of a tert-butylperoxycarboxylate group at the 3-position of the indole ring, along with two methyl groups at the 2 and 6 positions. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,6-dimethyl-1H-indole-3-carboperoxoate typically involves the reaction of 2,6-dimethylindole with tert-butyl hydroperoxide in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or toluene.
Catalyst: Acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification: Techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 2,6-dimethyl-1H-indole-3-carboperoxoate undergoes various chemical reactions, including:
Oxidation: The tert-butylperoxycarboxylate group can participate in oxidation reactions, forming corresponding oxides.
Reduction: Reduction of the peroxycarboxylate group can yield alcohols or hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
tert-butyl 2,6-dimethyl-1H-indole-3-carboperoxoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2,6-dimethyl-1H-indole-3-carboperoxoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s peroxycarboxylate group can generate reactive oxygen species, leading to oxidative stress in biological systems. This oxidative stress can result in the modulation of various cellular pathways, including apoptosis and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethyl-1H indole: Lacks the tert-butylperoxycarboxylate group, making it less reactive in oxidation reactions.
2,6-Dimethyl-1H indole: Similar structure but without the peroxycarboxylate group, resulting in different chemical properties.
1H indole-3-carboxylic acid: Contains a carboxylic acid group instead of a peroxycarboxylate group, leading to different reactivity.
Uniqueness
tert-butyl 2,6-dimethyl-1H-indole-3-carboperoxoate is unique due to its combination of methyl groups and a peroxycarboxylate group, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1448259-52-6 |
|---|---|
Molecular Formula |
C15H19NO3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
tert-butyl 2,6-dimethyl-1H-indole-3-carboperoxoate |
InChI |
InChI=1S/C15H19NO3/c1-9-6-7-11-12(8-9)16-10(2)13(11)14(17)18-19-15(3,4)5/h6-8,16H,1-5H3 |
InChI Key |
XEIQNVIYDCSYPK-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C(=C(N2)C)C(=O)OOC(C)(C)C |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(N2)C)C(=O)OOC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



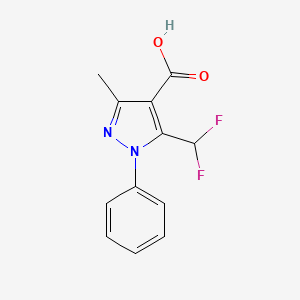
![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride](/img/structure/B1457815.png)

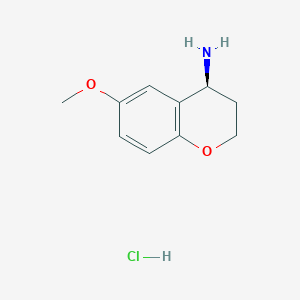
![Methyl 3-(8-azabicyclo[3.2.1]octan-3-ylsulfanyl)propanoate hydrochloride](/img/structure/B1457821.png)
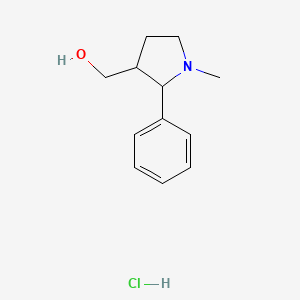
![Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1457824.png)

